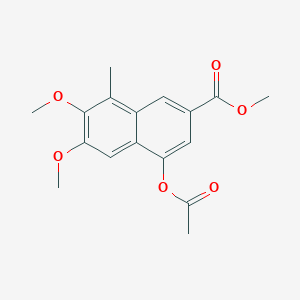

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester

描述

This compound is a naphthalene derivative with a methyl ester core functionalized at the 4-, 6-, 7-, and 8-positions. Key substituents include:

- 6,7-Dimethoxy: Enhances lipophilicity and steric bulk.

- 8-Methyl: Contributes to hydrophobicity and structural rigidity.

属性

分子式 |

C17H18O6 |

|---|---|

分子量 |

318.32 g/mol |

IUPAC 名称 |

methyl 4-acetyloxy-6,7-dimethoxy-8-methylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C17H18O6/c1-9-12-6-11(17(19)22-5)7-14(23-10(2)18)13(12)8-15(20-3)16(9)21-4/h6-8H,1-5H3 |

InChI 键 |

VJNVTYCSFGNRQA-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C=C(C=C(C2=CC(=C1OC)OC)OC(=O)C)C(=O)OC |

产品来源 |

United States |

准备方法

Acylation Reaction Details

The acylation step is critical for introducing the acetyloxy group at the 4-position hydroxyl. The reaction involves the nucleophilic attack of the phenolic hydroxyl on acetyl chloride in the presence of a base to scavenge the released HCl. The reaction is preferably conducted in an inert, aprotic solvent such as dichloromethane or tetrahydrofuran to avoid side reactions.

Esterification Reaction Details

The methyl ester formation is commonly achieved by Fischer esterification: refluxing the acid with excess methanol and an acid catalyst. This step converts the carboxylic acid group to its methyl ester, enhancing solubility and stability of the compound.

Solvent and Base Selection

The choice of solvents and bases significantly affects the reaction efficiency and product purity.

| Reaction Step | Preferred Solvents | Bases | Rationale |

|---|---|---|---|

| Acylation | Dichloromethane, tetrahydrofuran, acetonitrile | Triethylamine, pyridine, potassium carbonate | Solvents are inert and dissolve reactants well; bases neutralize acid byproducts |

| Esterification | Methanol (also solvent and reagent) | Acid catalysts like sulfuric acid or HCl | Acid catalysis promotes ester formation |

Temperature and Reaction Time Optimization

| Reaction Step | Temperature Range | Preferred Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Acylation | -78°C to 100°C | 0°C to 25°C | 1–4 hours | Lower temperatures reduce side reactions |

| Esterification | Reflux (~65°C) | 60–70°C | 4–12 hours | Longer times ensure complete esterification |

Summary Table of Preparation Parameters

| Parameter | Description | Range / Examples |

|---|---|---|

| Starting Material | 2-Naphthalenecarboxylic acid derivative | 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid |

| Acylation Reagent | Acyl chloride | Acetyl chloride (1.1–1.3 eq) |

| Base for Acylation | Organic or inorganic | Triethylamine, pyridine, K2CO3 |

| Solvent Acylation | Inert aprotic solvents | Dichloromethane, THF, acetonitrile |

| Temperature Acylation | Controlled low to moderate | 0–25°C |

| Esterification Reagent | Methanol and acid catalyst | H2SO4 or HCl |

| Temperature Esterification | Reflux | ~65°C |

| Purification | Crystallization or chromatography | Solvent dependent |

Research and Source Diversity

The preparation methods outlined are supported primarily by patent EP 0 747 369 A1, which details the synthesis of 2-naphthoic acid derivatives with acylation and esterification steps using various solvents and bases under controlled temperatures. This source is authoritative and provides extensive reaction condition data, solvent and reagent options, and procedural guidelines.

化学反应分析

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

科学研究应用

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: It may be used in studies of enzyme interactions and metabolic pathways.

Medicine: The compound’s derivatives could have potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Naphthalenecarboxylic Acid Methyl Esters

2-Naphthalenecarboxylic Acid, 4,6,7-Trimethoxy-8-(1-Methylethyl)-, Methyl Ester (213682-35-0)

- Substituents : 4,6,7-Trimethoxy, 8-isopropyl.

- Key Differences : Replaces the 4-acetyloxy and 8-methyl groups with trimethoxy and isopropyl, respectively.

- Implications : Increased methoxy content enhances polarity, while the isopropyl group adds steric hindrance compared to the target compound’s methyl group. This compound is marketed as an intermediate or building block .

2-Naphthalenecarboxylic Acid, Methyl Ester (Simpler Analog)

- Substituents: No additional functional groups.

- Key Differences : Lacks acetyloxy, methoxy, and methyl substituents.

- Implications : Lower molecular weight and higher volatility (retention index: 1.27 in gas chromatography) compared to the target compound .

Azo Dyes (e.g., CI 15850)

Non-Naphthalene Methyl Esters

8-O-Acetylshanzhiside Methyl Ester

- Structure : Cyclopenta[c]pyran derivative with acetyloxy and glycosidic groups.

- Key Differences : Distinct bicyclic core vs. naphthalene; used as a reference standard and pharmacological agent. Highlights the role of methyl esters in stabilizing labile compounds .

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structure : Labdane-type tricyclic diterpenes.

- Key Differences: Natural origin (plant resins) vs. likely synthetic origin of the target compound.

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity : The 4-acetyloxy group in the target compound may undergo hydrolysis more readily than methoxy or methyl groups, impacting stability in biological or synthetic environments.

- Applications : Structural parallels to pharmacologically active esters (e.g., 8-O-acetylshanzhiside) hint at possible bioactivity, though direct evidence is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。